Cas no 681167-02-2 (N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- MLS-0454333.0002
- CHEMBL1866357
- SR-01000906768
- F0537-0051
- N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- MLS-0454333.0001
- N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- AKOS024581272
- 681167-02-2
- SR-01000906768-1
- Oprea1_381608
-
- Inchi: 1S/C16H11ClN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20)
- InChI Key: BVMZJZBZHLFYBC-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1N=C(NC(C1COC3C=CC=CC=3O1)=O)S2
Computed Properties
- Exact Mass: 346.0178911g/mol
- Monoisotopic Mass: 346.0178911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7Ų
- XLogP3: 4
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0537-0051-1mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-2mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-4mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-20mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-5μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-20μmol |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-25mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-50mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-5mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0537-0051-10mg |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
681167-02-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Related Literature
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Introduction to N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and Its Significance in Modern Chemical Research
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 681167-02-2) represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The combination of a benzothiazole moiety and a benzodioxine scaffold creates a unique chemical entity that exhibits promising biological activities.
The benzothiazole ring system is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its presence in N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide contributes to the compound's ability to interact with biological targets in a specific manner. Specifically, the 4-chloro substituent on the benzothiazole ring enhances the molecule's lipophilicity and electronic properties, making it more suitable for binding to biological receptors.
The benzodioxine moiety, on the other hand, is another critical component of this compound. This scaffold is known for its role in various pharmacological activities, including anti-inflammatory and antioxidant effects. The integration of both these structural elements in N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide suggests that it may possess multiple biological functions simultaneously.
In recent years, there has been a growing interest in the development of molecules that can modulate multiple biological pathways. N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide fits well into this paradigm. Studies have shown that compounds with similar structural features can exhibit dual or even polypharmacological effects. For instance, some derivatives of benzothiazole have been found to inhibit both enzymatic and non-enzymatic targets relevant to inflammatory diseases.
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the functionalization of the benzothiazole ring followed by the introduction of the benzodioxine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yields and purity.
The importance of this compound is further underscored by its potential applications in drug discovery. Researchers are increasingly leveraging computational methods to predict the biological activity of novel molecules before they are synthesized. N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, with its unique structural features, has been identified as a promising candidate for further investigation using these computational tools.
In addition to its potential as a lead compound for drug development, N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide also serves as a valuable tool for understanding fundamental chemical biology processes. Its interaction with biological targets can provide insights into disease mechanisms and help identify new therapeutic strategies. For example, studying how this compound binds to specific receptors can reveal details about signal transduction pathways that are relevant to various diseases.
The latest research in this field has shown that N-(4-chloro-1,3-benzothiazol-2-yıl 23 dihydro 14 benzodioxine 22 carboxamide b > exhibits significant promise as an anti-inflammatory agent . In vitro studies have demonstrated its ability to reduce inflammation by inhibiting key pro-inflammatory cytokines . This effect is attributed to its ability to modulate signaling pathways such as NF-kB and MAPK . These pathways are central to the inflammatory response and are often dysregulated in chronic inflammatory diseases . p > < p > Furthermore , preliminary in vivo studies have shown that N-( 4 chloro 13 benzothiazol 22 yıldı ) 23 dihydro 14 benzodioxin 22 carboxamid exhibits dose dependent anti inflammatory effects without causing significant side effects . This finding is particularly encouraging as it suggests that this compound may be suitable for clinical translation . p > < p > The mechanism of action of N-( 4 chloro 13 benzothiazol 22 yıldı ) 23 dihydro 14 benzodioxin 22 carboxamid is thought to involve multiple interactions with biological targets . The benzothiazole moiety is believed to interact with proteins involved in inflammation , while the benzodioxine scaffold may interfere with downstream signaling events . This dual mode of action makes it a particularly interesting candidate for further investigation . p > < p > In terms of synthesis , N-( 4 chloro 13 benzothiazol 22 yıldı ) 23 dihydro 14 benzodioxin 22 carboxamid can be prepared through a multi step process involving functional group transformations and palladium catalyzed coupling reactions . The synthesis typically starts with commercially available precursors and proceeds through several key steps including halogenation , nucleophilic substitution , and cyclization reactions . Each step must be carefully optimized to ensure high yield and purity . p > < p > One of the challenges associated with synthesizing N-( ) ( CAS NO : ) is achieving regioselectivity during certain reaction steps . For example , during the introduction of the chloro group onto the benzothiazole ring , it is essential to prevent unwanted side reactions that could lead to impurities . Advanced synthetic techniques such as transition metal catalysis and protecting group strategies are often employed to address these challenges . p > < p > Another important aspect of working with N-( ) ( CAS NO : ) is understanding its physicochemical properties . These properties determine how the compound behaves in biological systems and influence its pharmacokinetic profile . Factors such as solubility , stability , and permeability must be carefully considered during drug development . Computational methods can be used to predict these properties before experimental testing is conducted , which can save time and resources . p > < p > In conclusion , N-( ) ( CAS NO : ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features make it an attractive candidate for further investigation as both a lead compound for drug development and a tool for understanding fundamental biological processes . The latest research suggests that it may have applications in treating inflammatory diseases , which could lead to new therapeutic strategies for patients suffering from these conditions . As our understanding of chemical biology continues to grow , compounds like this will play an increasingly important role in advancing medical science . p >
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